molecular formula C14H16N4O2S2 B2807975 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 392294-11-0

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2807975
CAS RN: 392294-11-0
M. Wt: 336.43
InChI Key: VZNLASIKPHQZIZ-UHFFFAOYSA-N
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Description

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as ATDA, and it has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigations.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel derivatives of this compound have been prepared using carbodiimide condensation catalysis, showing significant promise in medicinal chemistry (Yu et al., 2014).
  • Research has focused on understanding the structural and spectral features of these compounds, often using methods like X-ray diffraction (Ismailova et al., 2014).

Anticancer Applications

  • Some derivatives have shown potent cytotoxic results against breast cancer, highlighting their potential as anticancer agents (Abu-Melha, 2021).
  • Another study synthesized and evaluated novel 1,3,4-thiadiazole derivatives for anticancer activities, with some compounds showing promising cytotoxic activity against specific cancer cell lines (Çevik et al., 2020).

Antimicrobial and Antiviral Activities

  • Research into benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety has indicated good antiviral and antibacterial activities, suggesting these compounds as potential templates for new antiviral and antibacterial agents (Tang et al., 2019).

Anti-inflammatory and Analgesic Applications

  • Studies have been conducted on novel substituted 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents, showing significant activities and potential for therapeutic applications (Shkair et al., 2016).

Other Biological Activities

  • Investigations into the antileishmanial activity of certain derivatives have shown better activity than standard drugs, indicating potential for treating leishmaniasis (Vosooghi et al., 2015).
  • Some compounds have also been studied for their antioxidant properties, demonstrating promising results in scavenging free radicals (Lelyukh et al., 2021).

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-8-5-4-6-11(9(8)2)16-12(20)7-21-14-18-17-13(22-14)15-10(3)19/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNLASIKPHQZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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